5-[(Z)-2-cyano-3-(4-ethylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid
Description
5-[(Z)-2-cyano-3-(4-ethylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid is a complex organic compound with a unique structure that includes a cyano group, an ethylanilino group, and a methoxybenzoic acid moiety.
Properties
IUPAC Name |
5-[(Z)-2-cyano-3-(4-ethylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-3-13-4-7-16(8-5-13)22-19(23)15(12-21)10-14-6-9-18(26-2)17(11-14)20(24)25/h4-11H,3H2,1-2H3,(H,22,23)(H,24,25)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMHIABIXOYAQG-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)C(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)OC)C(=O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(Z)-2-cyano-3-(4-ethylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxybenzoic acid with ethylaniline under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. These methods often include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
5-[(Z)-2-cyano-3-(4-ethylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-[(Z)-2-cyano-3-(4-ethylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Z)-2-cyano-3-(4-ethylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-[(Z)-2-cyano-3-(4-ethylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid can be compared with similar compounds such as:
2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: This compound has a similar structure but includes a chromone ring instead of a methoxybenzoic acid moiety.
(Z)-2-(3-(3-(4-Chlorophenylamino)-2-cyano-3-oxoprop-1-enyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: This compound has a similar core structure but includes different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
